molecular formula C20H34Na2O4 B12643282 Disodium hexadecenylsuccinate CAS No. 54324-65-1

Disodium hexadecenylsuccinate

Cat. No.: B12643282
CAS No.: 54324-65-1
M. Wt: 384.5 g/mol
InChI Key: PJMUCUJZVMMEBK-VRZXRVJBSA-L
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Description

Disodium hexadecenylsuccinate is a chemical compound with the molecular formula C20H34Na2O4. It is a disodium salt of hexadecenyl succinic acid, characterized by its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium hexadecenylsuccinate typically involves the reaction of hexadecenyl succinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The process involves continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Disodium hexadecenylsuccinate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.

    Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in anhydrous solvents.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives of the original compound.

Scientific Research Applications

Disodium hexadecenylsuccinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

    Biology: The compound is employed in cell culture media to improve cell growth and viability.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: this compound is used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of disodium hexadecenylsuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein function. The pathways involved in its action include the disruption of lipid bilayers and the stabilization of emulsions.

Comparison with Similar Compounds

Similar Compounds

    Disodium succinate: A similar compound with the molecular formula C4H4Na2O4, used as a flavor enhancer and acidity regulator.

    Disodium phosphate: Another related compound with the formula Na2HPO4, used in food and water treatment.

Uniqueness

Disodium hexadecenylsuccinate is unique due to its long hydrophobic alkyl chain, which imparts distinct surfactant properties. This makes it more effective in forming micelles and stabilizing emulsions compared to shorter-chain analogs like disodium succinate and disodium phosphate.

Properties

CAS No.

54324-65-1

Molecular Formula

C20H34Na2O4

Molecular Weight

384.5 g/mol

IUPAC Name

disodium;2-[(E)-hexadec-1-enyl]butanedioate

InChI

InChI=1S/C20H36O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h15-16,18H,2-14,17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b16-15+;;

InChI Key

PJMUCUJZVMMEBK-VRZXRVJBSA-L

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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